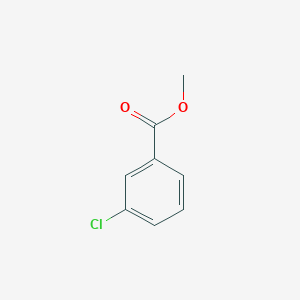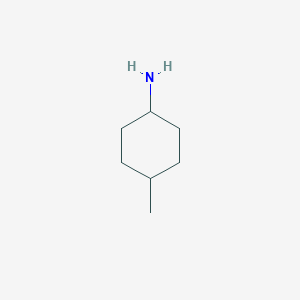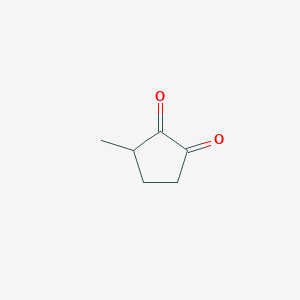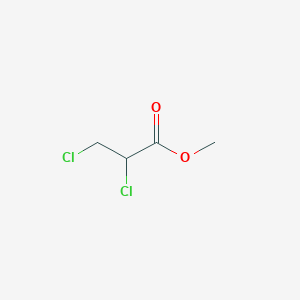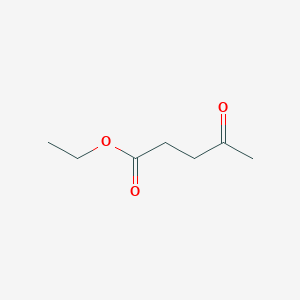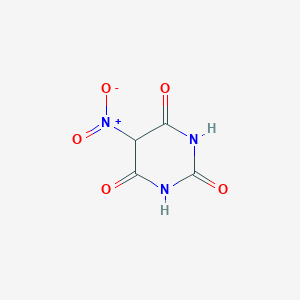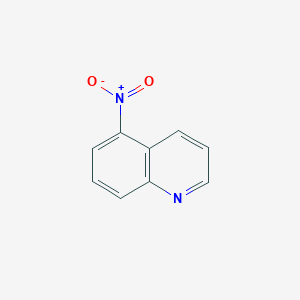
5-硝基喹啉
描述
5-Nitroquinoline is a chemical compound that is part of the quinoline family, characterized by the presence of a nitro group at the 5-position of the quinoline ring. This structural feature is significant as it imparts unique chemical properties to the molecule, making it a valuable intermediate in the synthesis of various pharmacologically active compounds.
Synthesis Analysis
The synthesis of derivatives of 5-nitroquinoline has been explored in several studies. For instance, the synthesis of 5-fluoro-6-methoxy-8-nitroquinoline, a key intermediate for the synthesis of antimalarial drugs like 5-fluoroprimaquine, has been achieved through various approaches, including the treatment of 5-chloro-6-methoxy-8-nitroquinoline with nucleophilic fluoride sources and a modified Skraup reaction yielding the intermediate in 30% yield . Additionally, novel 2-aryl-5-nitroquinolines have been synthesized as potential prodrug systems for bioreductive activation, utilizing vicarious nucleophilic substitution and palladium-catalyzed Suzuki coupling .
Molecular Structure Analysis
The molecular structure of 5-nitroquinoline derivatives is crucial for their biological activity. For example, the introduction of various substituents at specific positions on the quinoline ring can significantly affect the compound's pharmacological properties. The synthesis of new nitro- and aminoquinoline derivatives containing a pyridyl nucleus has been reported, and their structure-activity relationships have been evaluated for antiparasitic activities .
Chemical Reactions Analysis
5-Nitroquinoline and its derivatives undergo a variety of chemical reactions that are essential for their application in medicinal chemistry. The S(N)Ar reaction has been used to prepare a series of novel 5-substituted-4-hydroxy-8-nitroquinazolines, which may function as inhibitors of oncogenic signaling pathways . Furthermore, the amination of 5-nitrosoquinolin-8-ol with primary aliphatic amines has led to the synthesis of N-substituted 5-nitrosoquinolin-8-amines, which upon reduction yield N8-alkylquinoline-5,8-diamines .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-nitroquinoline derivatives are influenced by their molecular structure. The presence of the nitro group and other substituents affects the compound's reactivity, solubility, and stability. These properties are essential for the compound's behavior in biological systems and its potential as a prodrug, as seen in the synthesis of 5-substituted isoquinolin-1-ones, which can be arylmethylated exclusively at nitrogen and have applications as pro-drugs for selective release of therapeutic drugs in hypoxic solid tumors .
科学研究应用
抗肿瘤应用:
- 研究已经探索了4-(烷基氨基)-5-硝基喹啉类化合物,这些化合物对缺氧肿瘤细胞具有选择性。然而,它们作为缺氧选择性细胞毒素在体内的有效性受到限制,因为其在细胞外扩散速率不足以及硝基还原速度过快。为了提高它们的生物活性,已经开发出具有改变的电子给予性质和侧链的类似物,旨在减少溶酶体摄取并在缺氧条件下提高细胞毒性和选择性(Siim et al., 1997)。
- 另一项关于4-[[3-(二甲基氨基)丙基]氨基]硝基喹啉类化合物的研究揭示了它们作为缺氧选择性细胞毒素和缺氧细胞的放射增敏剂的作用。这项研究表明,5-硝基变体具有最大的缺氧选择性,通过改变以减少其还原潜力的修饰在体外改善了选择性,尽管在体内对缺氧细胞的活性并不明显(Denny et al., 1992)。
生物活性和机制:
- 对4-烷基氨基-5-硝基喹啉类药物在不同氧气条件下的细胞毒性进行了研究。研究发现,这些药物在缺氧条件下显示出增强的细胞毒性,具体化合物的选择性因而有所不同。这项研究为它们的细胞毒性和代谢的氧依赖性提供了见解,表明在靶向缺氧肿瘤细胞方面具有潜在应用(Siim et al., 1994)。
- 5-硝基喹啉的另一个应用方面是抑制细菌附着。研究表明,5-硝基喹啉的衍生物硝氧喹啉可以抑制细菌附着到上皮细胞和尿道导管表面。这一特性证明了它在预防尿路感染和管理与膀胱导管相关的细菌尿的潜在用途(Bourlioux et al., 1989)。
光反应性和前药潜力:
- 关于8-羟基-5-硝基喹啉的光反应性研究,这是一种抗微生物、抗炎和抗癌药物,揭示了它在治疗疾病中的潜力。研究重点放在三重态中的激发态质子转移上,表明其光敏性,这是其在光动力疗法中应用的关键方面(Wang et al., 2022)。
- 合成2-芳基-6-甲基-5-硝基喹啉衍生物作为潜在的前药系统用于还原活化的研究突显了5-硝基喹啉的另一个应用。这项研究开发了新颖的衍生物,旨在进行生物还原活化,建议它们在靶向药物传递和治疗中的应用(Couch et al., 2008)。
作用机制
Target of Action
5-Nitroquinoline, also known as Nitroxoline, primarily targets type 2 methionine aminopeptidase (MetAP2) , a protein involved in angiogenesis . It also targets magnesium and manganese cations , which are vital for bacterial growth .
Mode of Action
Nitroxoline inhibits the MetAP2 protein, thereby potentially exhibiting antitumor activity . Its antibacterial activity stems from its ability to chelate with various metallic bivalent cations, disrupting processes vital for bacterial growth .
Biochemical Pathways
Nitroxoline reduces the formation and induces the dispersal of Pseudomonas aeruginosa biofilms by chelating iron and zinc . This action decreases the biofilm density, allowing access to the infection by the immune system .
Pharmacokinetics
It is known that nitroxoline is an orally active agent .
Result of Action
Nitroxoline has been shown to be effective at combating biofilm infections, particularly those caused by Pseudomonas aeruginosa . It has also demonstrated potential antitumor activity by inhibiting the MetAP2 protein .
Action Environment
The action of Nitroxoline can be influenced by environmental factors. For instance, the presence of iron and zinc ions in the environment can affect the drug’s ability to disrupt biofilm formation
安全和危害
5-Nitroquinoline is harmful if swallowed, in contact with skin, or if inhaled . It is suspected of causing cancer . Safety precautions include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use of personal protective equipment and ensuring adequate ventilation are recommended .
未来方向
5-Nitroquinoline has potential applications in disease modeling, regenerative medicine, and drug screening . The combination of organoids with other technologies, such as organ chips and xenografts, can complement the deficiencies of organoids and create entirely new research models that are more advantageous for cancer research .
生化分析
Biochemical Properties
5-Nitroquinoline interacts with various enzymes, proteins, and other biomolecules. It is known to have antimicrobial, anti-inflammatory, and anticancer properties .
Cellular Effects
5-Nitroquinoline has been shown to influence cell function in several ways. It can induce G1 arrest of the cell cycle and subsequent apoptosis in certain types of cells . It also appears to have an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 5-Nitroquinoline involves its interaction with biomolecules at the molecular level. It has been suggested that 5-Nitroquinoline may exert its effects through the inhibition of type 2 methionine aminopeptidase (MetAP2), a protein involved in angiogenesis . It may also chelate metal ions vital for bacterial growth, contributing to its antibacterial activity .
Temporal Effects in Laboratory Settings
The effects of 5-Nitroquinoline can change over time in laboratory settings. Studies have shown that it undergoes intramolecular proton transfer and tautomerizes to form a different state in acetonitrile . Information on its stability, degradation, and long-term effects on cellular function is still being researched.
Metabolic Pathways
5-Nitroquinoline is involved in various metabolic pathways. It has been suggested that it may interact with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels
属性
IUPAC Name |
5-nitroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c12-11(13)9-5-1-4-8-7(9)3-2-6-10-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDDZXHOCOKCNBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=N2)C(=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8075255 | |
| Record name | 5-Nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8075255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
16.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24830082 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
607-34-1 | |
| Record name | 5-Nitroquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=607-34-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Nitroquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000607341 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Nitroquinoline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65583 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8075255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-nitroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.214 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-NITROQUINOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XHP5J23AZ5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 5-nitroquinoline?
A1: The molecular formula of 5-nitroquinoline is C9H6N2O2, and its molecular weight is 174.16 g/mol. []
Q2: How does 5-nitroquinoline behave as a C-nucleophile?
A4: In a novel reaction, 5-nitro-8-hydroxyquinoline acts as a C-nucleophile when reacting with quinazoline. This C,C-coupling reaction results in a stable σ-adduct, which incorporates the drug nitroxoline onto a heterocyclic carrier. []
Q3: Can the cyanomethoxy group function as a leaving group in nucleophilic aromatic substitution reactions involving 5-nitroquinoline?
A5: Yes, a cyanomethoxy substituent effectively acts as a leaving group in nucleophilic aromatic substitutions within the 5-nitroquinoline system. This reaction allows for the introduction of various primary and secondary amines. []
Q4: Can direct amination of nitroquinolines be achieved through the displacement of aromatic hydrogen?
A6: Yes, the vicarious nucleophilic substitution of hydrogen (VNS) reaction has been successfully applied to electron-deficient nitroquinolines, enabling direct amination. This reaction allows for the synthesis of novel nitroquinoline derivatives. []
Q5: How does the structure of 4-nitroquinoline 1-oxide (4NQO) derivatives correlate with their DNA-protein complex breakage activity in cultured mouse fibroblasts?
A7: Studies using 4NQO derivatives with varying carcinogenic potential demonstrated a strong correlation between their ability to induce DNA-protein complex breakage and their carcinogenicity. Potent carcinogens like 4NQO, 2-methyl-4NQO, 6-methyl-4NQO, 6-chloro-4NQO, and 4-hydroxyaminoquinoline 1-oxide induced breakage at lower concentrations (1 x 10-5 M) compared to weaker carcinogens like 3-methyl-4NQO, 6-n-butyl-4NQO, 6-tert-butyl-4NQO, 6-n-hexyl-4NQO, and 6-carboxy-4NQO (above 5 x 10-5 M). Non-carcinogenic derivatives like 8-nitroquinoline 1-oxide, 4-hydroxy-quinoline 1-oxide, and 4-aminoquinoline 1-oxide did not induce breakage, while some non-carcinogens like 3-nitroquinoline 1-oxide, 5-nitroquinoline 1-oxide, and 5NQ induced breakage at higher concentrations (above 1 x 10-4 M). Importantly, the effective concentrations for these compounds were generally lower than their cytotoxic concentrations. []
Q6: What is the mechanism of action of 8-hydroxy-5-nitroquinoline (nitroxoline) against the amoebic pathogen Balamuthia mandrillaris?
A9: While the exact mechanism of action remains unclear, nitroxoline demonstrates potent amoebicidal activity against both the trophozoite and cyst forms of Balamuthia mandrillaris at pharmacologically relevant concentrations. Notably, nitroxoline exhibits greater potency and selectivity against this pathogen compared to drugs currently used in standard care, suggesting its potential as a novel therapeutic agent. []
Q7: How can 5-nitroquinoline, 6-nitroquinoline, and 8-nitroquinoline be electrochemically determined?
A7: Several electrochemical techniques have been employed to study and quantify these nitroquinoline isomers:
- Direct Current Tast Polarography (DCTP) and Differential Pulse Polarography (DPP): These methods can determine the nitroquinolines at a dropping mercury electrode (DME) with varying sensitivities. []
- Differential Pulse Voltammetry (DPV): This technique offers higher sensitivity compared to DCTP and DPP, with nanomolar detection limits achievable at a hanging mercury drop minielectrode (HMDmE). []
- Adsorptive Stripping Differential Pulse Voltammetry (AdSDPV): While successful for 8-nitroquinoline, this method did not improve sensitivity for 5-nitroquinoline and 6-nitroquinoline at the HMDmE. []
Q8: Can multiwalled carbon nanotubes (MWCNTs) be used for the voltammetric determination of nitroquinolines?
A11: Yes, immobilizing 5-nitroquinoline, 6-nitroquinoline, and 8-nitroquinoline on multiwalled carbon nanotube-modified glassy carbon electrodes (MWCNT-GCEs) enables their unconventional voltammetric determination. This approach offers advantages such as increased currents, lower overpotential due to a shift to thin-layer diffusion, and the possibility for in situ electrogeneration and immobilization of the ArNO/ArNHOH redox couple. []
Q9: Can you elaborate on the stability of poly(ester-amide)s containing 5-amino-8-hydroxyquinoline?
A12: Poly(ester-amide)s synthesized from a diamine containing 5-amino-8-hydroxyquinoline demonstrate high thermal stability and improved solubility compared to many other thermally stable polymers. This characteristic makes them promising materials for applications where both thermal stability and solubility are critical. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




